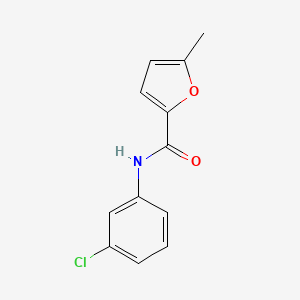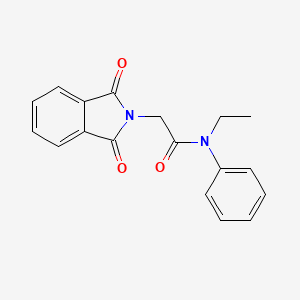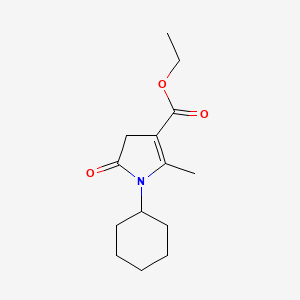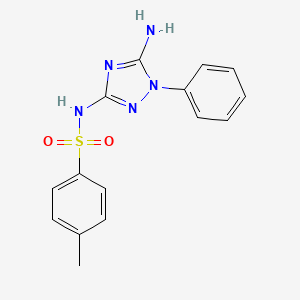![molecular formula C17H18FNOS B5865866 N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide, also known as DMFBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylthioacetamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which play a role in antioxidant defense. Additionally, this compound has been found to decrease the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. Additionally, this compound has been found to have a high selectivity for cancer cells compared to normal cells. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on HDACs and MMPs. Another direction is to study the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases. Additionally, it may be useful to investigate the potential of this compound as a chemopreventive agent, as it has been found to have anticancer activity in vitro. Finally, it may be useful to develop new derivatives of this compound with improved solubility and bioavailability for in vivo studies.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide can be synthesized using a two-step reaction. In the first step, 4-fluorobenzyl mercaptan is reacted with 2-bromoacetophenone to form 2-(4-fluorobenzylthio)acetophenone. In the second step, 2-(4-fluorobenzylthio)acetophenone is reacted with 3,4-dimethylaniline in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide has been used in various scientific research studies, including cancer research, neuroprotection, and inflammation. It has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have neuroprotective effects against neurotoxicity induced by amyloid-beta protein, which is associated with Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c1-12-3-8-16(9-13(12)2)19-17(20)11-21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDVLZYPSYLNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)



![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)


![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)

![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)